molecular formula C12H19NO4 B15298987 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B15298987
M. Wt: 241.28 g/mol
InChI Key: NGTCKXTUVVBOKW-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic structure.

    Introduction of the Tert-butoxycarbonyl (Boc) Protecting Group: The Boc protecting group is introduced to protect the nitrogen atom during subsequent reactions. This can be achieved by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This can be done by treating the intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to construct complex molecules with spirocyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.

    5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid: Another similar compound with slight variations in the structure.

Uniqueness

4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)6-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

NGTCKXTUVVBOKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CC2)C(=O)O

Origin of Product

United States

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